Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate
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Overview
Description
Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate is a complex organic compound that features a quinoline derivative fused with an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of amines or alcohols.
Substitution: Halogenation or alkylation can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various alkyl or halogen groups .
Scientific Research Applications
Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
Uniqueness
Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate stands out due to its oxetane ring, which imparts unique chemical and physical properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-17-13(16)14(8-18-9-14)11-4-5-12-10(7-11)3-2-6-15-12/h4-5,7,15H,2-3,6,8-9H2,1H3 |
InChI Key |
HAFMBSIBVHJNSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(COC1)C2=CC3=C(C=C2)NCCC3 |
Origin of Product |
United States |
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